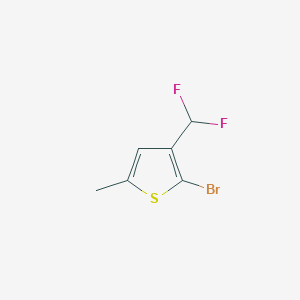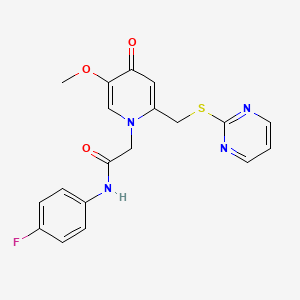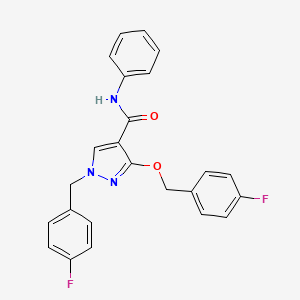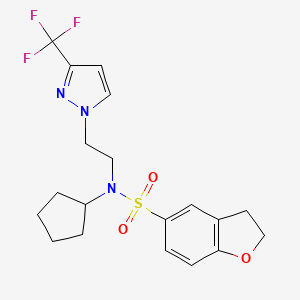
2-Bromo-3-(difluoromethyl)-5-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(difluoromethyl)-5-methylthiophene is an important organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of thiophenes, which are widely used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
2-Bromo-3-(difluoromethyl)-5-methylthiophene has been extensively studied for its potential applications in the field of organic synthesis. This compound is a versatile building block that can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential use as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(difluoromethyl)-5-methylthiophene is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
2-Bromo-3-(difluoromethyl)-5-methylthiophene has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Bromo-3-(difluoromethyl)-5-methylthiophene in lab experiments is its versatility. This compound can be used in the synthesis of various organic compounds, making it a valuable building block for organic chemists. Additionally, this compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential use as an anticancer agent.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its toxicity, which can pose a risk to researchers working with this compound. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 2-Bromo-3-(difluoromethyl)-5-methylthiophene. One potential direction is the development of new anticancer drugs based on this compound. Additionally, this compound could be studied further for its potential use in the treatment of inflammatory diseases. Finally, the synthesis of this compound could be optimized to make it more efficient and cost-effective, which would make it more accessible to researchers in the field of organic chemistry.
Conclusion:
2-Bromo-3-(difluoromethyl)-5-methylthiophene is an important organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has shown promising results in the field of organic synthesis, medicinal chemistry, and anti-inflammatory research. Although there are some limitations associated with the use of this compound in lab experiments, its versatility and potential for the development of new drugs make it an important area of study for organic chemists and medicinal chemists alike.
Métodos De Síntesis
The synthesis of 2-Bromo-3-(difluoromethyl)-5-methylthiophene is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 2-bromo-3-(difluoromethyl)thiophene and sodium methoxide in methanol. This reaction results in the formation of 2-Bromo-3-(difluoromethyl)-5-methylthiophene with a high yield.
Propiedades
IUPAC Name |
2-bromo-3-(difluoromethyl)-5-methylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2S/c1-3-2-4(6(8)9)5(7)10-3/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABAUIJYKNCJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(difluoromethyl)-5-methylthiophene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2859705.png)

![N-(2-ethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2859709.png)

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2859713.png)

![N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide](/img/structure/B2859716.png)



![Methyl (E)-4-oxo-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]but-2-enoate](/img/structure/B2859722.png)
![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2859724.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide](/img/structure/B2859727.png)